1-methyl-N-{2-[(4-phenylbutanoyl)amino]ethyl}-1H-indole-2-carboxamide
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Overview
Description
“Compound X” , belongs to the indole class of heterocyclic compounds. Indoles are prevalent in natural products, drugs, and play essential roles in cell biology . Compound X features a unique structure, combining an indole ring with a carboxamide group and a phenylbutanoyl substituent.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Other Approaches:
- While Compound X is not widely produced industrially, research laboratories often synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity::
- Compound X can undergo various reactions, including:
Oxidation: Oxidative processes can modify the indole ring or the phenylbutanoyl group.
Reduction: Reduction reactions may target the carbonyl group or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the carboxamide nitrogen.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H25N3O2 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-N-[2-(4-phenylbutanoylamino)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C22H25N3O2/c1-25-19-12-6-5-11-18(19)16-20(25)22(27)24-15-14-23-21(26)13-7-10-17-8-3-2-4-9-17/h2-6,8-9,11-12,16H,7,10,13-15H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
QONAICZVBZNNEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CCCC3=CC=CC=C3 |
Origin of Product |
United States |
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